molecular formula C23H19F3N4O2 B2926202 [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone CAS No. 2380183-01-5

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone

Número de catálogo B2926202
Número CAS: 2380183-01-5
Peso molecular: 440.426
Clave InChI: UNJBQCLRGOEFRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone, also known as Xanomeline, is a novel muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone acts as a selective agonist of the M1 and M4 subtypes of muscarinic acetylcholine receptors. It increases the release of acetylcholine in the brain, which enhances cognitive function and memory. [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone also has an effect on dopamine and serotonin receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has been shown to improve cognitive function, reduce cognitive decline, and improve symptoms of schizophrenia. It has also been shown to have neuroprotective effects and to increase the expression of neurotrophic factors in the brain. [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has been found to be well-tolerated in clinical trials, with few adverse effects reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has several advantages for lab experiments, including its selectivity for muscarinic receptors, its ability to cross the blood-brain barrier, and its well-characterized pharmacology. However, [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone is a relatively new compound and its long-term safety and efficacy have not been fully established. In addition, [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has a complex pharmacology, which may make it difficult to interpret experimental results.

Direcciones Futuras

There are several future directions for research on [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone. One area of interest is the development of more selective and potent muscarinic agonists that can target specific subtypes of muscarinic receptors. Another area of interest is the investigation of [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone's potential therapeutic applications in other diseases such as depression and anxiety disorders. Finally, further research is needed to fully understand the mechanisms of action of [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone and its long-term safety and efficacy.

Métodos De Síntesis

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone can be synthesized by reacting 2,3-dichloropyridazine with trifluoromethylpiperazine in the presence of a base, followed by reaction with 9H-xanthene-9-carbonyl chloride. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been shown to improve cognitive function and reduce cognitive decline in animal models of Alzheimer's disease. In addition, [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has been shown to improve symptoms of schizophrenia in clinical trials.

Propiedades

IUPAC Name

[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c24-23(25,26)19-9-10-20(28-27-19)29-11-13-30(14-12-29)22(31)21-15-5-1-3-7-17(15)32-18-8-4-2-6-16(18)21/h1-10,21H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJBQCLRGOEFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.